

"back-extraction of metals from N,N-Dioctylhexanamide organic phase"

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Compound of Interest

Compound Name: *N,N-Dioctylhexanamide*

CAS No.: 55334-54-8

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Application Note & Protocol Guide

Topic: Back-Extraction of Metals from **N,N-Dioctylhexanamide** (DOHA) Organic Phase

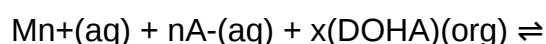
Abstract

This document provides a comprehensive technical guide on the principles and practices for the effective back-extraction, or stripping, of metal ions from an **N,N-Dioctylhexanamide** (DOHA) loaded organic phase. N,N-dialkyl amides like DOHA have emerged as promising extractants in hydrometallurgy and nuclear fuel reprocessing due to their high extraction efficiency and selectivity for actinides and lanthanides.[1] The recovery of these valuable metals from the organic phase and the subsequent regeneration of the extractant are critical for developing a closed-loop, economically viable process. This guide details the underlying chemical mechanisms, outlines critical process parameters, provides step-by-step laboratory protocols, and offers troubleshooting advice for researchers and scientists.

Introduction to Solvent Extraction with DOHA

Solvent extraction (SX), or liquid-liquid extraction, is a hydrometallurgical technique used to separate and purify metals from aqueous solutions.[2] The process relies on the selective distribution of a metal species between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase composed of an extractant dissolved in a suitable diluent.

N,N-Dioctylhexanamide (DOHA) is a monoamide extractant that has demonstrated significant potential as an alternative to traditional extractants like tri-n-butyl phosphate (TBP).[1] The extraction mechanism involves the coordination of the carbonyl oxygen atom of the DOHA molecule with the metal ion, forming a neutral, lipophilic complex that is preferentially soluble in the organic diluent (e.g., n-dodecane). The general extraction equilibrium can be represented as:



Where Mn^{+} is the metal ion, A^{-} is an anion (e.g., NO_3^{-}), and x is the stoichiometric number of DOHA molecules in the extracted complex.

The Principle of Back-Extraction (Stripping)

Back-extraction, or stripping, is the critical subsequent step where the extracted metal is transferred from the loaded organic phase back into a fresh aqueous solution, known as the stripping agent or strippant. The primary objective is to reverse the extraction equilibrium, thereby releasing the metal ion into the new aqueous phase and regenerating the DOHA extractant for reuse.

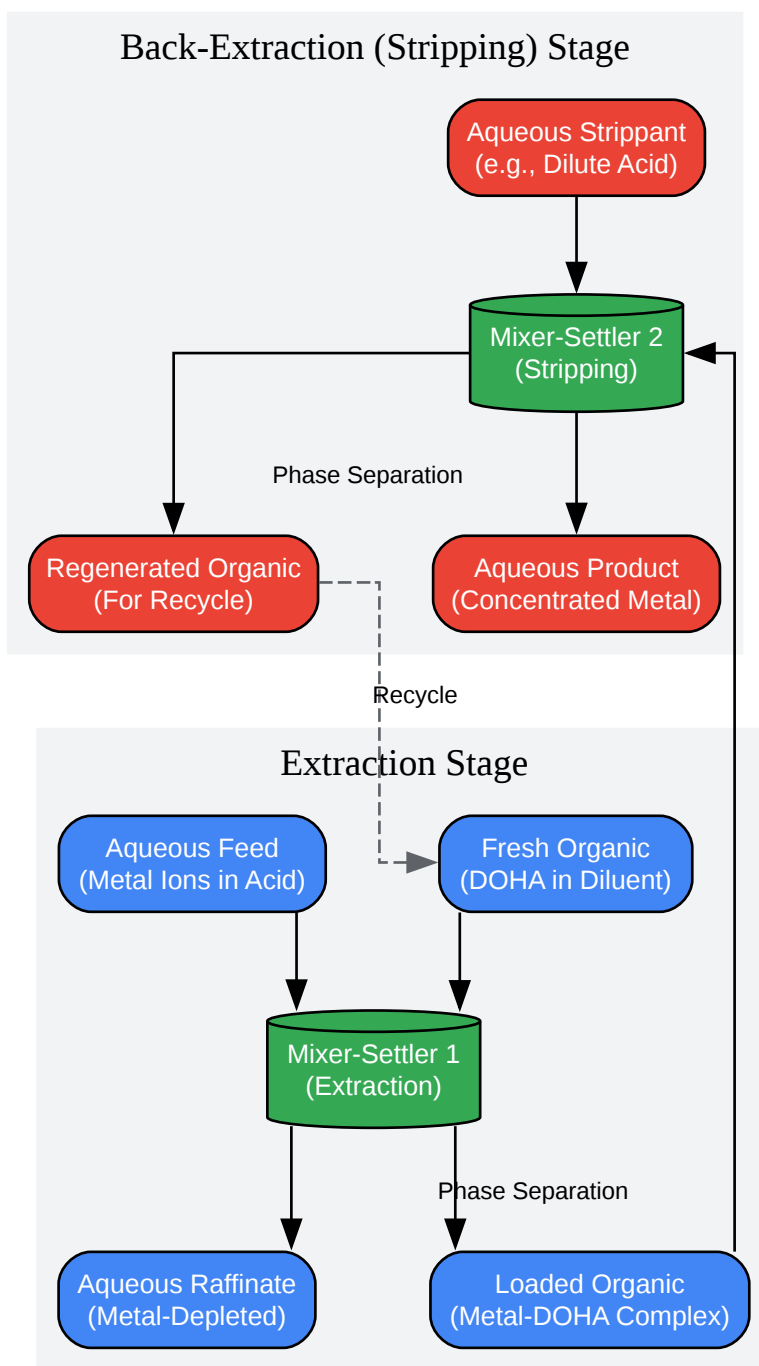
The destabilization of the metal-DOHA complex is achieved by altering the chemical conditions to favor the metal's partitioning into the aqueous phase. The key strategies include:

- **pH Swing (Acid Stripping):** The most common method involves contacting the loaded organic phase with an acidic solution (e.g., dilute HNO_3 , HCl).[3][4] By increasing the H^{+} concentration, the equilibrium is shifted. While amides are generally stable in acidic media, a very high acid concentration can lead to protonation of the extractant, reducing its complexing ability. More significantly, the stripping process is driven by the law of mass action; a high concentration of H^{+} and a low concentration of the metal in the fresh aqueous phase drives the reverse reaction.

- **Complexation:** A stripping agent containing a ligand that forms a highly stable, water-soluble complex with the metal ion can effectively "pull" the metal from the organic phase.[5] Agents like ethylenediaminetetraacetic acid (EDTA) or oxalic acid are used for this purpose, especially for metals that form strong aqueous-phase chelates.
- **Reductive Stripping:** This method is applicable to metals with multiple stable oxidation states (e.g., Pu^{4+} , Fe^{3+}). A reducing agent is added to the stripping solution to convert the metal ion to a lower, less extractable oxidation state (e.g., Pu^{3+} , Fe^{2+}), causing it to transfer to the aqueous phase.[2]

Experimental Workflow: Extraction & Back-Extraction Cycle

The following diagram illustrates the complete liquid-liquid extraction and back-extraction workflow.



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Caption: Workflow for metal separation using DOHA.

Key Parameters for Optimization

The efficiency of the back-extraction process is governed by several interconnected parameters that must be optimized for a specific metal and process objective.

| Parameter | Impact on Back-Extraction Efficiency | Rationale & Expert Insights |
|-------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Stripping Agent | High | The choice of agent (e.g., HNO ₃ , HCl, H ₂ SO ₄ , EDTA) is fundamental. For simple systems, dilute mineral acids are effective. For strongly extracted metals, a complexing agent may be required to achieve high stripping percentages. ^{[3][5]} |
| Strippant Concentration | High | Increasing the concentration of the active component (e.g., H ⁺ or complexing ligand) shifts the equilibrium further towards the aqueous phase, increasing stripping efficiency up to a certain point. ^[6] However, excessively high acid concentrations can sometimes decrease efficiency for certain metals or lead to extractant degradation. |
| Temperature | Moderate | Stripping is often an endothermic process, so increasing the temperature can improve both kinetics and thermodynamic equilibrium. ^[7] However, operating at elevated temperatures increases operational costs and can accelerate solvent degradation. A typical range is 25-50°C. |

| | | |
|-----------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| pH of Strippant | High | Directly related to the concentration of acidic/basic strippants. Precise pH control is crucial for selective stripping of different metals from a co-loaded organic phase.[8][9] |
| Phase Contact Time | Moderate | Sufficient time is needed to reach equilibrium. This depends on mixing efficiency and reaction kinetics. Typical lab-scale times range from 5 to 30 minutes.[10] Prolonged mixing can lead to stable emulsion formation. |
| Organic/Aqueous (O/A) Ratio | Moderate | This ratio determines the concentration factor. A low O/A ratio (e.g., 5:1) will result in a more concentrated metal product solution but may require multiple stages for complete stripping. A 1:1 ratio is common for laboratory screening tests. |

Laboratory Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Back-Extraction using a Mineral Acid (Nitric Acid)

This protocol describes a standard procedure for stripping a lanthanide metal from a loaded DOHA organic phase.

A. Reagent and Equipment Preparation

- Loaded Organic Phase: Prepare or obtain a solution of 1M DOHA in n-dodecane that has been previously loaded with the target metal ion (e.g., 5 g/L Nd³⁺) from a nitric acid medium.
- Stripping Solution: Prepare a 0.1 M Nitric Acid (HNO₃) solution by diluting a concentrated stock with deionized water.
- Equipment:
 - Separatory funnels or centrifuge tubes
 - Mechanical shaker or vortex mixer
 - Centrifuge (if required for phase separation)
 - Pipettes and glassware
 - ICP-OES or similar instrument for metal concentration analysis

B. Step-by-Step Procedure

- Phase Addition: Accurately pipette 10 mL of the loaded DOHA organic phase into a 50 mL centrifuge tube.
- Strippant Addition: Add 10 mL of the 0.1 M HNO₃ stripping solution to the same tube (this establishes a 1:1 O/A ratio).
- Mixing: Cap the tube securely and shake vigorously for 15 minutes at ambient temperature (e.g., 25°C) using a mechanical shaker. This step ensures intimate contact between the two phases to facilitate mass transfer.
- Phase Separation: Allow the phases to separate by gravity for 10 minutes. If an emulsion persists, centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean phase break.
- Sampling:
 - Carefully withdraw the lower aqueous phase (the product solution) using a pipette and place it in a labeled vial.

- Separately withdraw the upper organic phase (the stripped organic) and place it in another labeled vial.
- Analysis: Determine the concentration of the metal ion in the initial loaded organic phase, the final stripped organic phase, and the aqueous product solution using ICP-OES.

C. Data Analysis & Validation

Calculate the Stripping Efficiency (S%) using the following formula:

$$S\% = ([M]_{aq,final} / [M]_{org,initial}) * (V_{aq} / V_{org}) * 100$$

Where:

- $[M]_{aq,final}$ is the metal concentration in the final aqueous product.
- $[M]_{org,initial}$ is the metal concentration in the initial loaded organic.
- V_{aq} and V_{org} are the volumes of the aqueous and organic phases, respectively.

A mass balance should be performed to validate the experiment. The total amount of metal in the stripped organic and aqueous product should approximately equal the amount in the initial loaded organic.

Protocol 2: Back-Extraction using a Chelating Agent (EDTA)

This protocol is effective for metals that form strong complexes with EDTA.

A. Reagent Preparation

- Loaded Organic Phase: Use the same loaded DOHA phase as in Protocol 1.
- Stripping Solution: Prepare a 0.1 M EDTA solution. Since EDTA has low solubility in acidic water, prepare it by dissolving the disodium salt (Na_2EDTA) in deionized water. Adjust the pH to a suitable value (e.g., 4.5) using dilute NaOH or HNO_3 , as the stability of metal-EDTA complexes is pH-dependent.

B. Step-by-Step Procedure

- Follow steps 1-6 from Protocol 1, substituting the 0.1 M HNO₃ solution with the prepared 0.1 M EDTA (pH 4.5) solution.
- The kinetics of stripping with a chelating agent can be slower than with a strong acid. An increased mixing time (e.g., 30 minutes) may be necessary.

C. Data Analysis & Validation

Use the same formula and validation method as described in Protocol 1 to determine the stripping efficiency. Compare the efficiency with that obtained using nitric acid to understand the relative effectiveness of the two stripping mechanisms.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |
|--------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Stripping Efficiency | Insufficient strippant concentration or strength. | Increase the concentration of the stripping agent. Switch to a stronger acid or a more effective complexing agent. |
| Incomplete mass transfer. | Increase mixing time or agitation speed. Consider a modest increase in temperature (e.g., to 40°C). | |
| Third Phase Formation | High metal loading in the organic phase; incompatibility of diluent and strippant. | Add a phase modifier (e.g., 5% isodecanol) to the organic phase. ^[11] Reduce the metal loading if possible. |
| Stable Emulsion / Poor Phase Disengagement | High mixing intensity; presence of fine solid particulates; degradation of extractant. | Reduce mixing speed. Increase settling time or use a centrifuge. Filter the loaded organic phase before stripping. |
| Inconsistent Results | Inaccurate volume measurements; temperature fluctuations; incomplete phase separation. | Use calibrated pipettes. Perform experiments in a temperature-controlled environment. Ensure a sharp, clean interface between phases before sampling. |

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